molecular formula C19H25ClN2O B5006241 2-Piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride

2-Piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride

Cat. No.: B5006241
M. Wt: 332.9 g/mol
InChI Key: KLMPHLMYJNOUBI-UHFFFAOYSA-N
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Description

Piperidine is a common organic compound that forms a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) . It’s a colorless liquid with an odor that’s often described as objectionable, typical of amines . Carbazole, on the other hand, is a tricyclic aromatic organic compound. It has the chemical formula C12H9N and consists of two benzene rings fused onto a central pyrrole ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For piperidine, it’s a colorless liquid with a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C . It’s miscible in water and has a pKa of 11.22 (protonated) .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many piperidine derivatives are used in pharmaceuticals due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For piperidine, it’s classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute toxicity, Oral, Category 4) . It’s also toxic in contact with skin or if inhaled (Acute toxicity, Dermal, Category 3), and it causes severe skin burns and eye damage (Skin corrosion, Category 1B) .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future research directions could involve exploring new synthesis methods, studying the biological activity of new piperidine derivatives, and developing potential drugs containing the piperidine moiety .

Properties

IUPAC Name

2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21;/h2,4,8,10H,1,3,5-7,9,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMPHLMYJNOUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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